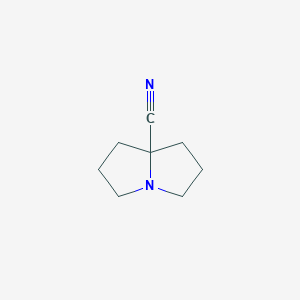

1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro-

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for “1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro-” were not found, it’s known that Hexahydro-1H-pyrrolizin-7a-ylmethanol is an intermediate used to prepare azacycloalkylalkyl heteroaryl ethers as cholinergic agonists .Molecular Structure Analysis

The molecular structure of “1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro-” is represented by the InChI code1S/C8H12N2/c9-7-8-3-1-5-10(8)6-2-4-8/h1-6H2 . This indicates the presence of 8 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms in the molecule. Physical And Chemical Properties Analysis

The molecular weight of “1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro-” is 136.2 . It is a liquid at room temperature . The compound is stored at -20°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Intermediates

1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro- and its derivatives are valuable intermediates in the synthesis of various heterocyclic structures. For instance, Nebe, Kucukdisli, and Opatz (2016) demonstrated the use of related compounds, 3,4-dihydro-2H-pyrrole-2-carbonitriles, to synthesize diverse pyrrole-containing heterocycles like tetrahydroindolizines and pyrrolo[1,2-a]azepines with high yields (Nebe, Kucukdisli, & Opatz, 2016).

Pharmaceutical Intermediate

In the pharmaceutical industry, derivatives of 1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro- are utilized as intermediates. Lentini et al. (2008) reported an improved synthesis of ethyl tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate, a pharmaceutical intermediate, from 1,7-diiodo-4-heptanone (Lentini et al., 2008).

Photocatalytic Applications

Spiroindenoquinoxaline pyrrolizidines, related to 1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro-, have been synthesized for photocatalytic applications. Kumari and Singh (2020) synthesized these compounds and demonstrated their ability to catalyze the reduction of fluorescent dyes in sunlight, showing potential for environmental applications (Kumari & Singh, 2020).

Anti-inflammatory Activity

Punicagranine, a novel pyrrolizine alkaloid isolated from Punica granatum peels, has shown anti-inflammatory activity. Sun et al. (2019) isolated and characterized this compound, highlighting the anti-inflammatory potential of pyrrolizine derivatives (Sun et al., 2019).

Synthesis of Pyrrole Derivatives

Pyrrole derivatives, related to 1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro-, have been synthesized for various biological activities. Dholakia (2023) synthesized 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitriles and screened them for anti-inflammatory activity, indicating the versatility of pyrrole structures in pharmacology (Dholakia, 2023).

Amnesia-reversal Activity

Cyclic imides derived from similar structures showed potential for reversing amnesia. Butler et al. (1987) synthesized a series of dihydro-1H-pyrrolizine-3,5(2H,6H)-diones and evaluated their ability to reverse electroconvulsive shock-induced amnesia in mice (Butler et al., 1987).

Safety And Hazards

Eigenschaften

IUPAC Name |

1,2,3,5,6,7-hexahydropyrrolizine-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c9-7-8-3-1-5-10(8)6-2-4-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPUBMXGEQJERB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCCN2C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452435 | |

| Record name | 1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro- | |

CAS RN |

68295-48-7 | |

| Record name | 1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Ethoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1366751.png)

![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1366753.png)

![3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1366757.png)

![4-Methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1366766.png)

![2-{6-[1-Cyano-2-(methoxyimino)ethyl]-3-pyridazinyl}-3-(methoxyimino)propanenitrile](/img/structure/B1366768.png)

![N-[(1R)-1-phenylethyl]cyclopentanamine](/img/structure/B1366782.png)